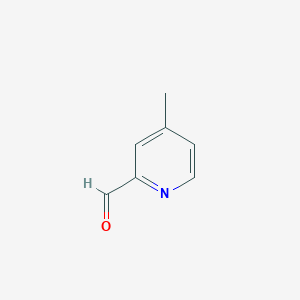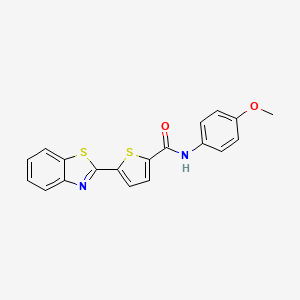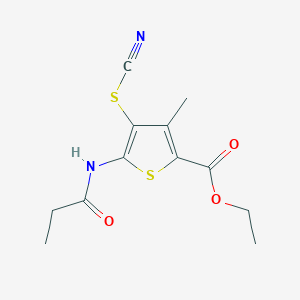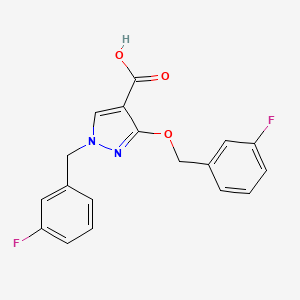
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or materials science.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, its stability under various conditions, and its spectroscopic properties.Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid, are recognized for their diverse biological activities. These compounds are crucial scaffolds in heterocyclic chemistry due to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been a significant area of research. The broad spectrum of activities is attributed to the pyrazole ring, which interacts effectively with various enzymes and receptors in biological systems, facilitating a range of weak interactions that contribute to their bioactivity. This mini-review offers an overview of the synthesis methods for pyrazole carboxylic acid derivatives and their wide range of medicinal applications, serving as a guide for scientists in medicinal chemistry to explore new therapeutic agents (A. Cetin, 2020).
Analytical and Environmental Implications
While the search did not return direct studies on 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid, research on similar fluorinated compounds and their analytical methods suggests a relevance in understanding the environmental fate and behavior of fluorine-containing compounds. The study on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) delves into the transition to safer chemicals and the need for risk assessment and management of these substances. It underscores the importance of identifying and understanding the properties of fluorinated alternatives to mitigate environmental and health risks (Zhanyun Wang et al., 2013).
Antioxidant Activity Analysis
The comprehensive review of analytical methods for determining antioxidant activity highlights the significance of these assays in evaluating the antioxidant capacity of complex samples, including potentially those containing pyrazole carboxylic acid derivatives. Understanding these methods is crucial for assessing the antioxidant potential of new compounds, aiding in their development for pharmaceutical or nutraceutical applications (I. Munteanu & C. Apetrei, 2021).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.
Please note that this is a general approach and the specific details would depend on the specific compound and the available literature. For proprietary compounds or those not widely studied, some of this information may not be available. It’s always important to refer to the most recent and relevant scientific literature for the most accurate information.
properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-14-5-1-3-12(7-14)9-22-10-16(18(23)24)17(21-22)25-11-13-4-2-6-15(20)8-13/h1-8,10H,9,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEMMVJXIVDPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
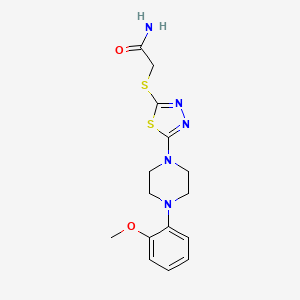
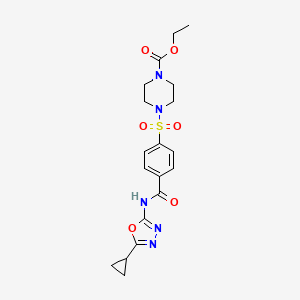
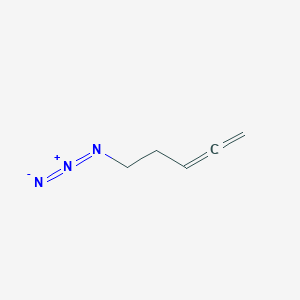
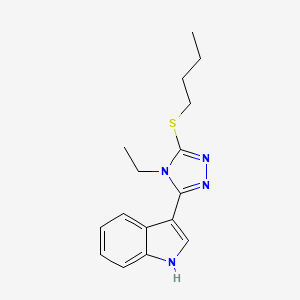
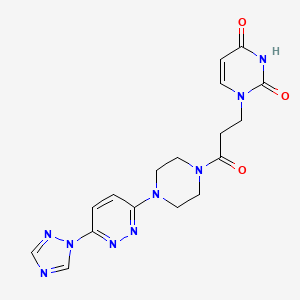
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
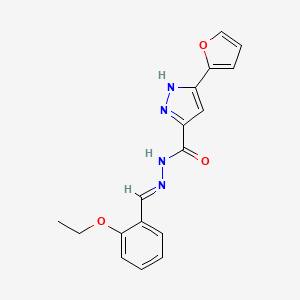
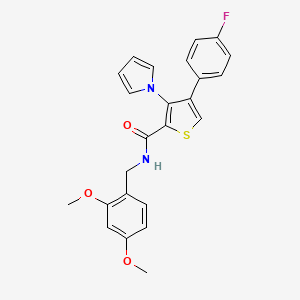
![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
